molecular formula C7H12N2O2 B167183 2-(5-Aminoisoxazol-3-yl)butan-2-ol CAS No. 134965-78-9

2-(5-Aminoisoxazol-3-yl)butan-2-ol

Cat. No. B167183
M. Wt: 156.18 g/mol
InChI Key: WGZRJWRMVMPRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Aminoisoxazol-3-yl)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoxazole, which is known for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism Of Action

The mechanism of action of 2-(5-Aminoisoxazol-3-yl)butan-2-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the central nervous system, such as GABA and glutamate receptors. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.

Biochemical And Physiological Effects

2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(5-Aminoisoxazol-3-yl)butan-2-ol in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(5-Aminoisoxazol-3-yl)butan-2-ol. One potential area of focus is the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of neurotransmitters and receptors in the central nervous system. Furthermore, there is potential for the synthesis of novel derivatives of 2-(5-Aminoisoxazol-3-yl)butan-2-ol with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-(5-Aminoisoxazol-3-yl)butan-2-ol involves the condensation of 5-aminoisoxazole-3-carboxylic acid with 2-bromo-1-butanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

2-(5-Aminoisoxazol-3-yl)butan-2-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been used as a building block for the synthesis of various bioactive molecules.

properties

CAS RN

134965-78-9

Product Name

2-(5-Aminoisoxazol-3-yl)butan-2-ol

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(5-amino-1,2-oxazol-3-yl)butan-2-ol

InChI

InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3

InChI Key

WGZRJWRMVMPRML-UHFFFAOYSA-N

SMILES

CCC(C)(C1=NOC(=C1)N)O

Canonical SMILES

CCC(C)(C1=NOC(=C1)N)O

synonyms

3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI)

Origin of Product

United States

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